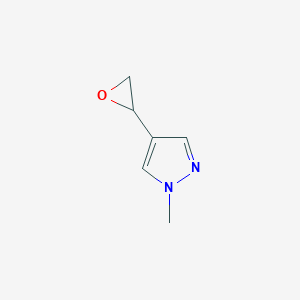
1-methyl-4-(oxiran-2-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-(oxiran-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Biological Activity
The compound exhibits a range of biological activities, primarily due to the presence of the pyrazole ring, which is known for its versatility in medicinal chemistry. Pyrazole derivatives have been reported to possess antitumor , anti-inflammatory , antimicrobial , and antioxidant properties. For instance, studies have indicated that pyrazole derivatives can act as inhibitors for various enzymes and receptors, making them candidates for drug development against diseases such as cancer and inflammation .
Synthesis and Derivatives
Recent research has focused on synthesizing derivatives of 1-methyl-4-(oxiran-2-yl)-1H-pyrazole through regioselective strategies. One notable study developed a method to synthesize ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, which were further modified to yield compounds with enhanced biological activity . The synthesis of these derivatives often involves the opening of the oxirane ring, leading to compounds that can interact with biological targets more effectively.
Agrochemical Applications
Pesticidal Properties
The pyrazole framework is also significant in agrochemistry. Compounds based on pyrazoles have been developed as effective herbicides , fungicides , and insecticides . The unique structure allows for selective targeting of pests while minimizing impact on non-target organisms. Research indicates that certain pyrazole derivatives exhibit potent activity against a variety of agricultural pests and pathogens, making them valuable in crop protection strategies .
Case Study: Herbicide Development
A case study demonstrated the development of a new class of herbicides based on pyrazole derivatives, which showed improved efficacy compared to traditional agents. These compounds were tested in field trials and exhibited significant weed control while maintaining crop safety .
Material Science Applications
Photophysical Properties
In material science, pyrazole derivatives are being explored for their photophysical properties. The incorporation of the oxirane moiety into the pyrazole structure enhances its potential as a photovoltaic material or in light-emitting devices . Research has shown that these compounds can exhibit interesting electronic properties that are beneficial for applications in organic electronics .
| Application Area | Compound Type | Potential Use |
|---|---|---|
| Material Science | Pyrazole Derivatives | Photovoltaic materials |
| Organic Electronics | Pyrazole with Oxirane | Light-emitting devices |
Analyse Des Réactions Chimiques
Epoxide Ring-Opening Reactions
The oxirane moiety undergoes regioselective nucleophilic ring-opening, enabling diverse functionalization:
Amine-Induced Ring-Opening
Reaction with primary or secondary amines (e.g., benzylamine) leads to SN2 attack at the less hindered epoxide carbon, forming amino alcohols. This intermediate can cyclize to generate fused heterocycles (e.g., tetrahydro-4H-pyrazolo[1,5-a] diazepin-4-ones) via intramolecular nucleophilic attack on the ester carbonyl group (when present) .
Example Reaction
This compound+R-NH2→amino alcohol intermediateΔfused diazepinone
Conditions : Solvent-free, 70–100°C, base (e.g., K₂CO₃) .
Acid-Catalyzed Hydration
In aqueous acidic conditions, the epoxide ring opens to form vicinal diols. This reaction is critical for modifying solubility and introducing hydroxyl handles for further derivatization.
Pyrazole Ring Functionalization
The pyrazole core participates in electrophilic substitutions and cross-coupling reactions:
Halogenation
While direct halogenation of this compound is not explicitly reported, analogous pyrazoles undergo bromination at the C-3 or C-5 positions under radical or electrophilic conditions (e.g., NBS in CCl₄) .
Cross-Coupling
The methyl group at N-1 and epoxide at C-4 create steric and electronic effects that influence coupling efficiency. Suzuki-Miyaura couplings with aryl boronic acids are feasible but require optimization of palladium catalysts (e.g., Pd(PPh₃)₄) .
Biological Activity and Derivatives
Derivatives exhibit antifungal and antibacterial properties, particularly when the epoxide is functionalized with triazole or sulfonamide groups :
Notable Examples
-
Antifungal Activity : Ethyl 4-amino-3-(4-chlorophenyl)-1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate derivatives show MIC values of 8–10 µg/mL against Candida albicans .
-
Mechanistic Insight : The epoxide’s electrophilicity enhances interactions with fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis .
Comparative Reactivity with Analogues
Structural analogs highlight the uniqueness of this compound:
Mechanistic Studies
Propriétés
Formule moléculaire |
C6H8N2O |
|---|---|
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
1-methyl-4-(oxiran-2-yl)pyrazole |
InChI |
InChI=1S/C6H8N2O/c1-8-3-5(2-7-8)6-4-9-6/h2-3,6H,4H2,1H3 |
Clé InChI |
GRJOLERTCKORLH-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















